
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO2. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a piperidinone ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one typically involves the reaction of 3,3,3-trifluoropropene with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the trifluoromethyl group to the piperidinone ring. The process may also involve the use of solvents such as dichloromethane or tetrahydrofuran to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The piperidinone ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the piperidinone ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(3,3,3-Trifluoro-2-oxopropyl)piperidin-2-one.
Reduction: Formation of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The piperidinone ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol: Similar structure but with a hydroxy group at the 4-position of the piperidine ring.
3,3,3-Trifluoro-1,2-propanediol: Contains a trifluoromethyl group and two hydroxy groups but lacks the piperidinone ring.
Uniqueness
3-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-2-one is unique due to the combination of the trifluoromethyl group, hydroxy group, and piperidinone ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6(13)4-5-2-1-3-12-7(5)14/h5-6,13H,1-4H2,(H,12,14) |
InChI Key |
DCFCRGFNFYFFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


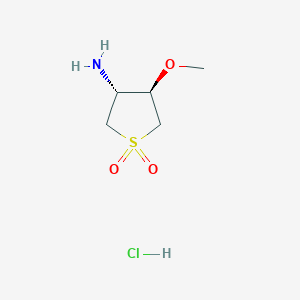

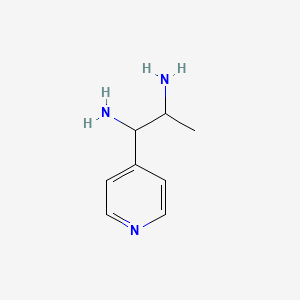

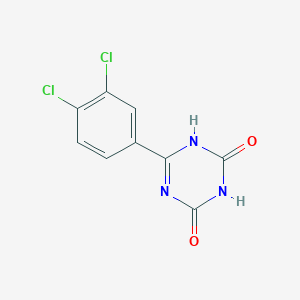
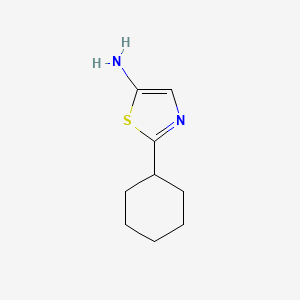
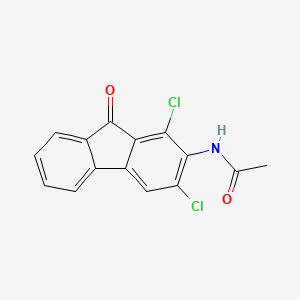


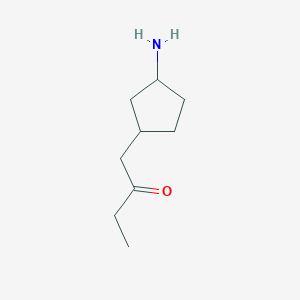

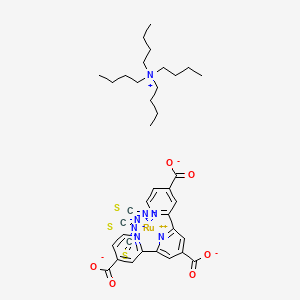

![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
